2,4-Hexadienal

Vue d'ensemble

Description

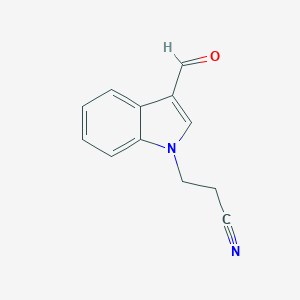

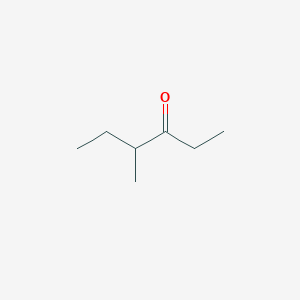

2,4-Hexadienal is a hexadienal that is hexanal with trans double bonds at positions 2 and 4. It is found in tomatoes, kiwi fruit, mangoes, potato chips, herbs, and spices. It has a role as a flavoring agent and a plant metabolite .

Synthesis Analysis

2,4-Hexadienal is prepared by the condensation of acetaldehyde . The reaction paths of E,E-2,4-hexadienal with OH radical have been calculated accurately by using the BMC-CCSD//M06-2X/6-311G (d, p) level at atmospheric pressure and room temperature .

Molecular Structure Analysis

The molecular formula of 2,4-Hexadienal is C6H8O. Its average mass is 96.127 Da and its monoisotopic mass is 96.057518 Da .

Chemical Reactions Analysis

2,4-Hexadienal is probably a precursor of secondary organic aerosol (SOA) and plays an important role in the atmospheric chemistry. Its main degradation routes are the reactions with OH, Cl, NO3 as well as photolysis .

Physical And Chemical Properties Analysis

2,4-Hexadienal is a colorless liquid with a sweet, green, spicy, floral, or citrus odor. Its boiling point is 155.9±9.0 °C at 760 mmHg. It has a vapor pressure of 3.0±0.3 mmHg at 25°C. Its flash point is 67.8±0.0 °C .

Applications De Recherche Scientifique

Ultrafast Molecular Sciences

Application Summary

2,4-Hexadienal is used in the study of ultrafast molecular sciences . Specifically, it’s used to understand the short-time dynamics and decay mechanism in the first light-absorbing S2 (ππ*) state .

Method of Application

The initial nonadiabatic decay dynamics of 2,4-Hexadienal in the light absorbing S2 (ππ*) state were studied using resonance Raman spectroscopy and complete-active space self-consistent field (CASSCF) calculations . The UV and vibrational spectra were assigned based on UV absorption, Fourier transform (FT)-Raman and FT-infrared measurements, density-functional theory computations, and normal mode analysis .

Results

The results indicate that the initial population of 2,4-Hexadienal in the S2 state ramifies in or nearby the Franck–Condon (FC) region, leading to five S2 (ππ*) → S1 (nπ*) internal conversion pathways due to the flexibility of the molecular chain and the different electronic resonant structures formed nearby FC of the S2 state .

Atmospheric Chemistry

Application Summary

2,4-Hexadienal is used in the study of atmospheric chemistry . It’s used to understand the heterogeneous chemistry of octanal and 2,4-hexadienal with sulfuric acid .

Method of Application

The heterogeneous uptake of octanal and 2,4-hexadienal on liquid H2SO4 in the acid range of 60 to 85 wt % and between 250 and 298 K was studied . The uptake of octanal and 2,4-hexadienal on liquid H2SO4 is explained by aldol condensation, dependent on acidity .

Organic Synthesis and Flavoring

Application Summary

2,4-Hexadienal is used in organic synthesis and as a flavoring agent . It’s used in the synthesis of chiral cycloadducts and as a raw material in the manufacture of sorbic acid .

Method of Application

The specific methods of application in organic synthesis and flavoring are not detailed in the sources. However, it’s likely that 2,4-Hexadienal is used in standard organic synthesis procedures and as an additive in food and beverage products .

Results

The results of these applications are the production of chiral cycloadducts and sorbic acid, and the enhancement of flavor in food and beverage products .

Manufacture of Polymethine Dyes

Application Summary

2,4-Hexadienal is used in the manufacture of polymethine dyes .

Method of Application

The specific methods of application in the manufacture of polymethine dyes are not detailed in the sources. However, it’s likely that 2,4-Hexadienal is used in standard dye synthesis procedures .

Results

The result of this application is the production of polymethine dyes .

Pharmaceutical Intermediate

Application Summary

2,4-Hexadienal is used as a pharmaceutical intermediate in the manufacture of mitomycins and antihypercholesteraemics .

Method of Application

The specific methods of application in the manufacture of mitomycins and antihypercholesteraemics are not detailed in the sources. However, it’s likely that 2,4-Hexadienal is used in standard pharmaceutical synthesis procedures .

Results

The result of this application is the production of mitomycins and antihypercholesteraemics .

Fumigant Against Larvae

Application Summary

2,4-Hexadienal is used as a fumigant against larvae of the Caribbean fruit fly .

Method of Application

The specific methods of application as a fumigant are not detailed in the sources. However, it’s likely that 2,4-Hexadienal is used in standard fumigation procedures .

Results

The result of this application is the effective control of larvae of the Caribbean fruit fly .

Corrosion Inhibitor

Application Summary

2,4-Hexadienal is used as a corrosion inhibitor for steel used in oil field operations .

Method of Application

The specific methods of application as a corrosion inhibitor are not detailed in the sources. However, it’s likely that 2,4-Hexadienal is used in standard corrosion inhibition procedures .

Results

The result of this application is the effective control of corrosion in steel used in oil field operations .

Monomer in Polymer Manufacture

Application Summary

2,4-Hexadienal is used as a monomer in reactions with silane comonomers for the manufacture of polyalkenyloxysilane polymer .

Method of Application

The specific methods of application in the manufacture of polyalkenyloxysilane polymer are not detailed in the sources. However, it’s likely that 2,4-Hexadienal is used in standard polymer synthesis procedures .

Results

The result of this application is the production of polyalkenyloxysilane polymer .

Flavoring Agent

Application Summary

2,4-Hexadienal is used as a flavoring agent, especially in citrus flavors, such as orange and tangerine . It can also be used for spicy notes in graham crackers .

Method of Application

The specific methods of application as a flavoring agent are not detailed in the sources. However, it’s likely that 2,4-Hexadienal is used in standard flavoring procedures .

Results

The result of this application is the enhancement of flavor in food and beverage products .

Safety And Hazards

2,4-Hexadienal is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is associated with flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Orientations Futures

2,4-Hexadienal is used as a flavoring agent in the manufacture of the aromatic chemical 3,5,7-nonatrien-2-one, as a chemical intermediate in various organic synthetic reactions, and as a raw material in the manufacture of sorbic acid (a widely used food preservative). It is also used as a chemical intermediate in the manufacture of polymethine dyes, as a pharmaceutical intermediate in the manufacture of mitomycins and antihypercholesteraemics, as an inhibitor of corrosion for steel used in oil field operations, as a monomer in reactions with silane comonomers for the manufacture of polyalkenyloxysilane polymer and as a fumigant against larvae of the Caribbean fruit fly .

Propriétés

IUPAC Name |

(2E,4E)-hexa-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-6H,1H3/b3-2+,5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATOPAZDIZEVQF-MQQKCMAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025391 | |

| Record name | (2E,4E)-2,4-Hexadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [MSDSonline], Yellow liquid; powerful but sweet-green aroma, in dilution pleasant citrusy green | |

| Record name | 2,4-Hexadienal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3017 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (E,E)-2,4-Hexadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1166/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

174 °C; 76 °C @ 30 mm Hg | |

| Record name | 2,4-HEXADIENAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 8.1X10+3 mg/L @ 25 °C /Estimated/, Slightly soluble in water; miscible in oils, soluble (in ethanol) | |

| Record name | 2,4-HEXADIENAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (E,E)-2,4-Hexadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1166/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.898 @ 20 °C, 0.896-0.902 (20°) | |

| Record name | 2,4-HEXADIENAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (E,E)-2,4-Hexadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1166/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

4.81 [mmHg], 4.8 mm Hg @ 25 °C /Estimated/ | |

| Record name | 2,4-Hexadienal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3017 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-HEXADIENAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

...Mechanistic studies indicated that the forestomach carcinogenesis in rats and mice may be due to depletion of glutathione as a result of oxidative stress induced by /2,4-Hexadienal/. | |

| Record name | 2,4-HEXADIENAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

2,4-Hexadienal | |

CAS RN |

142-83-6, 73506-81-7, 80466-34-8 | |

| Record name | Sorbaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Hexadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073506817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexadienal, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E,4E)-2,4-Hexadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa-2,4-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Hexadienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/878K4I6N7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-HEXADIENAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)

![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)

![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B92004.png)